Nigroain-K1
Description
Extraction Techniques from Biological Matrices
The primary source of the nigroain family of peptides, including Nigroain-K-SN1, is the skin secretion of the Maoson frog, Hylarana maosuoensis. mdpi.compreprints.orgpreprints.org The initial and crucial step is the collection of these secretions. A common and humane method for this is mild electrical stimulation or the administration of chemical stimulants like norepinephrine, which induces the release of peptides from the granular glands in the frog's skin without causing significant distress to the animal. bohrium.comspringernature.comnih.gov
Once collected, the crude secretion, which is a complex mixture of various proteins, peptides, and other small molecules, undergoes initial processing. This typically involves centrifugation to remove cellular debris, followed by lyophilization (freeze-drying) to preserve the sample and concentrate the non-volatile components, including Nigroain-K1. bohrium.com Some protocols may also involve an initial partial purification step using solid-phase extraction cartridges, such as Sep-Pak C18, to remove highly polar and non-polar contaminants before further purification. springernature.comnih.gov
Table 1: Common Methods for Peptide Extraction from Amphibian Skin
| Method | Description | Advantages | Key Considerations |
| Mild Electrical Stimulation | Application of a low-voltage electrical current to the dorsal skin surface to induce glandular secretion. bohrium.com | Non-invasive, allows for repeated sampling from the same animal. | Requires specialized equipment and careful handling to avoid stressing the animal. |
| Chemical Stimulation | Injection or immersion in a solution containing a secretagogue like norepinephrine. springernature.comnih.gov | Efficiently induces the release of a large quantity of secretion. | Potential for systemic effects on the animal; requires careful dose control. |
| Solvent Extraction | Extraction from excised skin tissue using appropriate solvents. bohrium.com | Yields a high concentration of peptides. | A terminal procedure that results in the death of the animal. |
| Initial Processing | Centrifugation of the crude secretion to remove particulates, followed by lyophilization. bohrium.com | Stabilizes the sample and concentrates the peptides for subsequent analysis. | Proper handling is necessary to prevent degradation of the peptides. |
Chromatographic Purification Strategies
Following initial extraction, the complex mixture of peptides is subjected to chromatographic techniques to isolate individual compounds like this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of this purification process. springernature.comnih.govijbs.com This technique separates molecules based on their hydrophobicity.
The lyophilized crude extract is reconstituted in an appropriate solvent and injected into an RP-HPLC system. A C18 column is commonly used, which contains a stationary phase with long hydrocarbon chains. springernature.com A gradient of increasing organic solvent concentration (typically acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid) is used to elute the peptides from the column. academicjournals.org Peptides with lower hydrophobicity elute earlier, while more hydrophobic peptides like many antimicrobial peptides are retained longer. The elution is monitored by UV absorbance, typically at 214 or 280 nm, and fractions are collected. academicjournals.org Each fraction can then be further analyzed to identify the pure peptide.
Spectroscopic and Proteomic Approaches for Preliminary Identification
Once purified fractions are obtained, the next step is to identify the peptide within each fraction. Mass spectrometry (MS) is the primary tool for this purpose. nih.govnih.govtudelft.nl
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is often used for rapid determination of the molecular weights of the peptides in the HPLC fractions. nih.govijbs.com This provides a preliminary identification and an indication of the purity of the fraction.
For definitive identification and to determine the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. ijbs.commdpi.com In this technique, the peptide ion of interest is selected and fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides information about the amino acid sequence of the peptide. By comparing this experimental data with databases of known peptide sequences or through de novo sequencing, the primary structure of the peptide can be determined. ijbs.com In the case of the nigroain family, this approach was used to identify Nigroain-K-SN1 and its counterparts. mdpi.compreprints.orgpreprints.org
Table 2: Spectroscopic and Proteomic Identification Techniques
| Technique | Purpose | Information Obtained |
| Reversed-Phase HPLC (RP-HPLC) | Purification and separation of peptides from a complex mixture. springernature.comnih.gov | Retention time, which is related to the peptide's hydrophobicity. |
| MALDI-TOF Mass Spectrometry | Rapid determination of molecular weight and assessment of purity. ijbs.com | Precise molecular mass of the peptide. |
| Tandem Mass Spectrometry (MS/MS) | Definitive identification and amino acid sequencing. mdpi.com | Fragmentation pattern that allows for the determination of the amino acid sequence. |
| Edman Degradation | A chemical method for sequencing amino acids from the N-terminus of a peptide. nih.gov | Confirms the amino acid sequence obtained from mass spectrometry. |
Methodological Advancements in Peptide Discovery
The field of peptide discovery is continually evolving, driven by technological advancements in peptidomics and bioinformatics. nih.govresearchgate.netresearchgate.net Modern approaches often integrate "shotgun" sequencing of the amphibian's skin transcriptome with proteomic analysis of the skin secretions. ijbs.com This allows for the prediction of peptide sequences from the genetic information, which can then be confirmed by mass spectrometric analysis of the actual secretions. tudelft.nl
The development of more sensitive mass spectrometers and sophisticated bioinformatics tools has accelerated the identification of novel peptides, even those present in very low concentrations. researchgate.netmdpi.com These advancements have been instrumental in expanding the known members of peptide families like the nigroains and continue to be critical in the ongoing search for new bioactive compounds from natural sources.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SLWETIKNAGKGFIQNILDKIR |
Origin of Product |
United States |
The Chemical Compound: Nigroain K1
Discovery and Source Organism
This compound was first identified as part of a comprehensive analysis of the antimicrobial peptides present in the skin secretions of the black-striped frog, Hylarana nigrovittata. researchgate.netuniprot.org This species is a member of the Ranidae family and is found in various parts of Asia. uniprot.org Subsequently, a peptide with an identical amino acid sequence, designated nigroain-K-SN1, was also identified from the skin of Hylarana maosuoensis. mdpi.commdpi.com
Chemical Properties and Structure
This compound is a linear peptide. researchgate.net Its primary structure, the specific sequence of its amino acids, is detailed in the table below. A notable structural feature of the broader nigroain family is the presence of cysteine residues that can form disulfide bridges. researchgate.net For instance, Nigroain-K2 possesses a C-terminal disulfide bridge which is absent in this compound. researchgate.net This difference in structure has been shown to significantly impact the peptide's biological activity. researchgate.net
| Property | Data | Source(s) |
| Peptide Name | This compound | researchgate.net |
| Source Organism(s) | Hylarana nigrovittata, Hylarana maosuoensis | mdpi.comresearchgate.netuniprot.orgmdpi.com |
| Amino Acid Sequence | SLWETIKNAGKGFIQNLDKIR | researchgate.net |
| Alternative Name | Nigroain-K-SN1 | mdpi.commdpi.com |
| Family | Nigroain | mdpi.comresearchgate.net |
Advanced Structural Elucidation and Conformational Analysis of Nigroain K1
Primary Amino Acid Sequence Determination
The primary structure of Nigroain-K1 was determined through Edman degradation and mass spectrometry, revealing a sequence of 21 amino acid residues. nih.gov The confirmed amino acid sequence for this compound is:
SLWETIKNAGKGFIQNLDKIR cpu-bioinfor.orgnovoprolabs.com
This sequence provides the fundamental basis for understanding the peptide's physicochemical properties and its three-dimensional structure.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Serine | S |
| 2 | Leucine | L |
| 3 | Tryptophan | W |
| 4 | Glutamic Acid | E |
| 5 | Threonine | T |
| 6 | Isoleucine | I |
| 7 | Lysine | K |
| 8 | Asparagine | N |
| 9 | Alanine | A |
| 10 | Glycine | G |
| 11 | Lysine | K |
| 12 | Glycine | G |
| 13 | Phenylalanine | F |
| 14 | Isoleucine | I |
| 15 | Glutamine | Q |
| 16 | Asparagine | N |
| 17 | Leucine | L |
| 18 | Aspartic Acid | D |
| 19 | Lysine | K |
| 20 | Isoleucine | I |
| 21 | Arginine | R |
Disulfide Bridge Mapping and Characterization
A notable structural feature of the Nigroain peptide family is the presence of disulfide bridges in many of its members. For instance, Nigroain-K2 possesses a C-terminal disulfide bridge that forms a seven-residue loop. researchgate.net However, a significant distinguishing characteristic of this compound is the absence of this C-terminal disulfide bridge. researchgate.net
Secondary and Tertiary Structural Predictions
The three-dimensional conformation of this compound is dictated by its primary amino acid sequence and the surrounding environment. While experimental structural data from methods like NMR or X-ray crystallography are not available in the reviewed literature, predictions based on its sequence offer valuable insights into its likely structure.
Alpha-Helical Propensity
Many antimicrobial peptides, including members of the Nigroain family, are known to adopt an alpha-helical conformation, particularly in membrane-mimicking environments. researchgate.net The sequence of this compound contains several amino acids that are strong helix formers, such as Alanine (A), Leucine (L), and Lysine (K). The arrangement of hydrophobic and hydrophilic residues along the sequence suggests an amphipathic nature if folded into a helix, a common feature of membrane-active peptides.
Beta-Sheet Formation
While alpha-helical structures are common, the potential for beta-sheet formation cannot be entirely ruled out without experimental data. The presence of amino acids like Threonine (T), Phenylalanine (F), and Isoleucine (I) could support the formation of beta-strands.
Random Coil Structures
In aqueous solutions, it is common for linear peptides like this compound to exist in a disordered or random coil state. researchgate.net The transition to a more ordered structure, such as an alpha-helix, is often induced upon interaction with a biological membrane.
Structural Homology and Divergence within the Nigroain Family
The Nigroain family of peptides displays considerable sequence diversity, leading to structural variations among its members. A comparison of this compound with other known Nigroain peptides highlights this divergence.
Table 2: Sequence Comparison of Nigroain Family Peptides
| Peptide | Sequence | Length | Disulfide Bridge |
|---|---|---|---|
| This compound | SLWETIKNAGKGFIQNLDKIR | 21 | None |
| Nigroain-K2 | SLWETIKNAGKGFILNILDKIRCKVAGGCKT | 29 | Yes (C-terminal loop) |
| Nigroain-B-MS1 | CVVSSGWKWNYKIRCKLTGNC | 21 | Yes |
| Nigroain-C-MS1 | FKTWKNRPILSSCSGIIKG | 19 | Yes |
The most striking difference is between this compound and Nigroain-K2. While the initial 19 amino acids are highly similar (with a Q to L substitution at position 15 and N to I at position 16), Nigroain-K2 possesses an extended C-terminus containing two cysteine residues that form a disulfide bond. researchgate.netcpu-bioinfor.orgmdpi.com This makes Nigroain-K2 a larger, cyclic peptide compared to the linear this compound.
Impact of Post-Translational Modifications on this compound Conformation
The structure and function of peptides are not solely determined by their primary amino acid sequence; post-translational modifications (PTMs) play a critical role in defining their conformational landscape and, consequently, their biological activity. In the case of this compound, a linear antimicrobial peptide isolated from the frog Rana nigrovittata, the absence of a C-terminal disulfide bridge, a common PTM in many other antimicrobial peptides, is a defining structural characteristic with significant implications for its conformation and function. researchgate.net
The presence of disulfide bonds is a common feature in many antimicrobial peptides, where they are crucial for stabilizing the three-dimensional structure. nih.govresearchgate.netmdpi.com These covalent cross-links restrict the conformational freedom of the peptide backbone, often forcing it to adopt a more rigid and defined structure, such as a β-hairpin or an α-helical fold. nih.govmdpi.com This structural rigidity can be essential for the peptide's ability to interact with and disrupt microbial membranes. researchgate.netacs.org
In contrast, as a linear peptide lacking this constraint, this compound is expected to possess greater conformational flexibility. While specific conformational analyses of this compound using techniques like circular dichroism or NMR spectroscopy are not extensively detailed in the available literature, general principles of peptide chemistry suggest that it would likely exist in a more random coil state in aqueous solution compared to its cyclic counterpart. mdpi.com This increased flexibility does not necessarily equate to a loss of antimicrobial function but rather points to a different mode of action or target specificity. The linear nature might allow this compound to adopt a specific amphipathic conformation upon encountering the different dielectric environment of a microbial membrane, a common mechanism for linear antimicrobial peptides.
The study of peptides like B1CTcu5, a brevinin from the frog Clinotarsus curtipes, further illuminates the role of the C-terminal disulfide loop, or "rana box." plos.org In this peptide, the removal of the C-terminal rana box drastically reduced both antibacterial and hemolytic activity, indicating the importance of this region for membrane targeting. plos.org However, blocking the disulfide bond formation to create a linear peptide did not completely abolish antibacterial activity, though it did reduce hemolytic potential, mirroring the observations with this compound and -K2. researchgate.netplos.org This suggests that while the cyclic structure can enhance certain biological activities, the linear form can still retain antimicrobial efficacy with potentially reduced cytotoxicity to host cells.
Biosynthetic Pathways and Genetic Regulation of Nigroain K1
Precursor Gene Identification and Genomic Organization
The gene encoding Nigroain-K1 is transcribed and translated into a precursor protein, a common strategy for the production of bioactive peptides in amphibians. researchgate.netfrontiersin.orgresearchgate.net While the specific gene for this compound has not been individually cloned and characterized in published literature, extensive studies on related peptides from the genus Hylarana (formerly Rana) provide a clear and consistent model for its genomic structure. nih.govfrontiersin.orgmdpi-res.com
Analysis of cDNAs from the skin of frogs like Hylarana nigrovittata and Hylarana latouchii reveals that the precursors for antimicrobial peptides, including those of the nigroain family, share a highly conserved architecture. frontiersin.orgmdpi-res.comresearchgate.net These precursor genes typically encode a polypeptide organized into distinct functional domains. researchgate.netfrontiersin.orgnih.gov The UniProt database, which contains entries for other members of the nigroain family such as Nigroain-B and Nigroain-I based on transcript evidence, supports this structural model. uniprot.orguniprot.org
The precursor protein consists of three main parts:
An N-terminal signal peptide (typically 22 amino acids long). frontiersin.orguniprot.org
An acidic pro-peptide region. researchgate.netfrontiersin.org
The C-terminal mature peptide sequence, which becomes the active this compound. frontiersin.org
A dibasic cleavage site, commonly Lys-Arg or Arg-Arg, is typically located immediately before the mature peptide sequence, marking the point for enzymatic processing. nih.gov
Table 1: General Organization of a Nigroain Precursor Gene (Inferred Model)
| Domain | Typical Length (Amino Acids) | Function |
| Signal Peptide | ~22 | Directs the precursor protein into the secretory pathway. |
| Acidic Pro-peptide | Variable | May assist in proper folding and prevent premature activity of the mature peptide. |
| Cleavage Site | 2 (e.g., KR, RR) | Recognition site for pro-peptide convertase enzymes. |
| Mature Peptide | Variable | The final, biologically active antimicrobial peptide (this compound). |
This table is based on the conserved structure of amphibian antimicrobial peptide precursors, as specific genomic data for this compound is not publicly available.
Transcriptional Regulation of this compound Expression
The expression of antimicrobial peptide genes in amphibians is a tightly regulated process, often induced in response to external stimuli such as injury or infection. cnrs.fr This regulation occurs at the transcriptional level, controlled by specific elements within the promoter regions of the genes. researchgate.net While the specific transcription factors for the this compound gene have not been identified, general mechanisms in frogs are known. For instance, the promoter regions of inducible amphibian AMP genes often contain recognition sites for nuclear factors like NF-kappa B. researchgate.net
Furthermore, the expression of AMPs is linked to key physiological events. In the frog Rana sylvatica, the expression of the brevinin-1SY AMP was found to increase significantly during the later stages of metamorphosis, indicating a developmental regulation that prepares the frog for a transition from an aquatic to a terrestrial environment with different microbial challenges. imrpress.com It is plausible that this compound expression is governed by a similar combination of inducible and developmental cues, ensuring its availability as a key component of the frog's innate immune defense. cnrs.frnih.gov
Post-Translational Processing Mechanisms
Following translation, the this compound precursor protein undergoes a series of essential modifications to become a mature, active peptide. ebi.ac.uk This maturation pathway is critical for its function and stability.
Signal Peptide Cleavage
The N-terminal signal peptide on the precursor protein guides it into the endoplasmic reticulum, initiating its journey through the secretory pathway. nih.gov Once inside, the signal peptide is cleaved off by a signal peptidase, a fundamental step for nearly all secreted proteins. nih.gov
Pro-Peptide Maturation
After the removal of the signal peptide, the resulting pro-peptide is further processed. Specific endoproteases, known as pro-peptide convertases, recognize and cleave the peptide at specific sites. nih.gov In amphibian AMPs, this cleavage typically occurs at a dibasic site (like Lys-Arg) located just before the N-terminus of the mature peptide sequence. nih.gov This enzymatic action releases the mature this compound peptide from its acidic pro-peptide region. tubitak.gov.tr
Amidation and Other Modifications
Many amphibian peptides undergo C-terminal amidation, a modification where the C-terminal carboxyl group is converted to an amide. This change can be crucial for the peptide's biological activity and stability. researchgate.netcnrs.frresearchgate.net
A defining characteristic of the nigroain family is the presence of disulfide bridges formed by cysteine residues. mdpi.com These bridges create cyclic structures within the peptide, often referred to as a "Rana box" motif, which can enhance stability against proteases. researchgate.netmdpi.com The nigroain family shows diversity in these structures; for example, Nigroain-B and Nigroain-K members typically have a seven-residue loop. mdpi.com
Crucially, research comparing this compound and Nigroain-K2 reveals a key structural difference. Nigroain-K2 possesses a C-terminal disulfide bridge that contributes significantly to its hemolytic (red blood cell-disrupting) activity. mdpi.com In contrast, this compound has lost this C-terminal disulfide bridge, a modification that results in much lower hemolytic activity while retaining its antimicrobial properties against pathogens like S. aureus, B. subtilis, C. albicans, and E. coli. mdpi.com
Table 2: Characteristics of Selected Nigroain Peptides
| Peptide | Source Organism | Key Structural Feature |
| This compound | Hylarana nigrovittata | Lacks the C-terminal disulfide bridge found in Nigroain-K2. mdpi.com |
| Nigroain-K2 | Hylarana nigrovittata | Contains a C-terminal disulfide bridge, contributing to hemolytic activity. mdpi.com |
| Nigroain-B | Hylarana nigrovittata | Features a seven-residue loop formed by a disulfide bridge. mdpi.com |
| Nigroain-D | Hylarana nigrovittata | Contains a thirteen-residue loop at the N-terminus. mdpi.com |
| Nigroain-K-SN1 | Hylarana maosuoensis | SLWETIKNAGKGFILNILDKIRCKVAGGCKT. uniprot.org |
Cellular Localization and Secretion Pathways
The biosynthesis and storage of this compound are localized within specialized structures in the frog's skin. nih.govnih.gov The entire process, from gene transcription to the storage of the mature peptide, is designed for rapid deployment in response to threats. uniprot.org
Mature antimicrobial peptides are concentrated and stored in dermal granular glands. imrpress.comnih.govnih.gov These glands are surrounded by myoepithelial cells. nih.gov When the frog is stressed or injured, a sympathetic nervous system response triggers the contraction of these cells, causing the glands to discharge their contents, including this compound, onto the skin's surface. imrpress.comuniprot.org This provides a potent chemical shield against invading microorganisms. researchgate.net Studies on other frog AMPs have shown that after secretion, some peptides can be internalized by host cells like keratinocytes, where they concentrate in the cytoplasm, often in a perinuclear location, suggesting roles beyond direct pathogen killing, such as modulating host cell responses.
Comparative Biosynthesis of Related Amphibian Peptides
The biosynthesis of amphibian antimicrobial peptides (AMPs), including those from the Nigroain family, follows a conserved and efficient pathway designed to produce a diverse arsenal (B13267) of defense molecules. This process begins with the translation of gene-encoded precursor proteins, known as prepropeptides, which subsequently undergo a series of post-translational modifications to yield the mature, biologically active peptides. mdpi.com
These precursor proteins universally exhibit a tripartite structure. uniprot.org This structure consists of:
An N-terminal signal peptide sequence (typically around 22 amino acids).
An acidic propeptide region.
The C-terminal domain containing the sequence of the mature antimicrobial peptide. uniprot.orgbgimarine.comuniprot.org
The initial signal peptide acts as a guide, directing the nascent polypeptide into the endoplasmic reticulum for secretion. researchgate.net Following this translocation, the signal peptide is cleaved. The remaining propeptide then undergoes further processing, where the acidic spacer region is excised, often at specific dibasic cleavage sites (e.g., Lys-Arg), by endoproteases. bgimarine.com The final step frequently involves C-terminal amidation, a modification that can be crucial for the peptide's biological activity and stability. bgimarine.com
The genetic basis for this vast peptide diversity lies in gene duplication and accelerated evolution. mdpi.comresearchgate.net The genes encoding these peptides are often organized with a highly conserved exon encoding the signal peptide and a hypervariable exon encoding the acidic propeptide and the mature peptide sequence. uniprot.org This hypervariability is a result of intense positive selection, allowing for the rapid generation of novel peptides to combat a wide range of pathogens.
The Nigroain peptide family, to which this compound belongs, adheres to this general biosynthetic blueprint. Nigroain peptides are initially synthesized as prepropeptides. For instance, the precursor for Nigroain-D-SN1, a peptide from the frog Sylvirana spinulosa, is a 63-amino acid polypeptide that includes a 22-amino acid signal peptide at the N-terminus, followed by the mature peptide sequence. uniprot.org Similarly, transcript-level evidence for Nigroain-I from Hylarana nigrovittata reveals a 64-amino acid precursor protein. uniprot.org This confirms that the production of Nigroain-family peptides involves the standard processing of a larger precursor molecule.
When comparing the biosynthesis of Nigroains to other well-characterized amphibian peptide families, numerous similarities are evident, underscoring a shared evolutionary origin for the underlying molecular machinery. Families such as the Brevinins, Temporins, and Dermaseptins are all generated from similar prepropeptide precursors. mdpi.comnih.gov The dermaseptin (B158304) gene superfamily, for example, has evolved through repeated gene duplications followed by focal hypermutation of the region encoding the mature peptide, leading to a combinatorial library of defense molecules. mdpi.comcpu-bioinfor.org
The table below provides a comparative overview of the precursor structures for peptides from different amphibian families, illustrating the conserved nature of the biosynthetic pathway.
| Peptide Family | Representative Peptide | Source Organism | Precursor Structure | Key Features |
| Nigroain | Nigroain-D-SN1 | Sylvirana spinulosa | Signal peptide (22 aa), Mature peptide (41 aa) | Synthesized as a 63-amino acid prepropeptide. uniprot.org |
| Dermaseptin | Dermaseptin-PH | Pithecopus hypochondrialis | Signal peptide (22 aa), Acidic spacer, Mature peptide (23 aa) | Precursor contains typical Lys-Arg processing sites. bgimarine.com |
| Brevinin | Brevinin-1E | Rana esculenta | Signal peptide, Acidic propeptide, Mature peptide | Belongs to a large family found in Ranid frogs. |
| Temporin | Temporin-A | Rana temporaria | Signal peptide, Acidic propeptide, Mature peptide | One of the largest families of amphibian AMPs. nih.gov |
This table is generated based on data from multiple sources. bgimarine.comuniprot.orgnih.gov
Molecular and Cellular Mechanisms of Nigroain K1 S Biological Activity
Antimicrobial Action Against Bacterial Pathogens (e.g., S. aureus, B. subtilis, E. coli)
Nigroain-K1 has demonstrated inhibitory action against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. researchgate.net The activity spectrum for the broader nigroain family showcases potent effects against these types of bacteria. mdpi-res.com The mode of action is consistent with the general mechanisms established for cationic, amphipathic AMPs. nih.govexplorationpub.com
| Pathogen Type | Minimum Inhibitory Concentration (MIC) Range for Nigroain Family |
| Gram-positive bacteria | 9–50 µg/mL |
| Gram-negative bacteria | 25–110 µg/mL |
| Fungi | 2–4 µg/mL |
| Data sourced from a study on the Nigroain peptide family. mdpi-res.com |
The initial step in this compound's antibacterial mechanism is the electrostatic attraction to the microbial cell surface. explorationpub.com As a cationic (positively charged) peptide, it selectively binds to the negatively charged components abundant in bacterial membranes. imrpress.comtubitak.gov.tr In Gram-negative bacteria like E. coli, these components include lipopolysaccharides (LPS), while in Gram-positive bacteria such as S. aureus and B. subtilis, they are primarily lipoteichoic and teichoic acids. explorationpub.com
Following this initial binding, the peptide's amphipathic structure plays a crucial role. nih.gov Hydrophobic amino acid residues promote the peptide's insertion into the lipid bilayer of the bacterial membrane. imrpress.com Structural studies on related amphibian peptides, such as nigrocin 2, reveal the adoption of an amphipathic α-helical conformation in a membrane-mimicking environment. nih.gov This structure, with its distinct polar and nonpolar faces, facilitates the destabilization of the membrane's architecture. nih.gov
Once inserted into the membrane, this compound is believed to disrupt the membrane's integrity, leading to permeabilization. nih.govresearchgate.net This process involves the formation of transient pores or channels through the lipid bilayer. Several models describe this phenomenon for AMPs, including the 'barrel-stave' and 'toroidal pore' models, where peptides aggregate to form a channel, and the 'carpet' model, where peptides coat the membrane surface and cause micelle-like disruptions. bohrium.com For many amphibian peptides, including those related to the nigroain family, the mechanism involves forming transmembrane pores that compromise the cell's barrier function. researchgate.net This permeabilization leads to the leakage of essential intracellular contents, such as ions and metabolites, and disrupts the electrochemical gradients vital for cellular processes, ultimately causing cell death. imrpress.comresearchgate.net
While membrane disruption is a primary mechanism of action for many AMPs, some can also translocate across the bacterial membrane to act on internal targets. imrpress.comfrontiersin.org After permeating the membrane, these peptides can interfere with critical intracellular processes. imrpress.com Documented mechanisms for some classes of AMPs include the inhibition of DNA, RNA, and protein synthesis, or interference with enzymatic activity. frontiersin.org Although the specific intracellular targets of this compound have not been explicitly detailed, this dual-action mechanism—combining membrane lysis with the inhibition of internal functions—is a known strategy for host defense peptides to ensure effective and rapid killing of microbial pathogens. imrpress.com
Membrane Permeabilization and Pore Formation
Antifungal Action Against Fungal Pathogens (e.g., C. albicans)
This compound is also effective against fungal pathogens, including Candida albicans. researchgate.net The nigroain family of peptides, in general, exhibits potent antifungal activity, with MIC values often lower than those for bacteria. mdpi-res.com
The antifungal mechanism begins with the interaction between this compound and the fungal cell envelope. The fungal cell wall, a structure distinct from bacterial walls, is the first barrier. It is primarily composed of polysaccharides like β-glucans, chitin, and mannoproteins, which still present a net negative charge that attracts the cationic peptide. mdpi.complos.org
Following adhesion, the peptide must traverse the cell wall to reach the plasma membrane. mdpi.com The disruption of the fungal plasma membrane is a key step. Similar to its action on bacteria, this compound likely permeabilizes the fungal membrane, leading to a loss of ionic homeostasis and leakage of cytoplasmic components, which is fatal to the cell. imrpress.com The cell wall itself can also be a target; some antimicrobial agents are known to interfere with the synthesis or integrity of its structural components. mdpi.com
The primary mechanism for growth inhibition is the catastrophic damage to the cell membrane, which halts essential cellular activities and leads to lysis. imrpress.com The disruption of the fungal cell wall integrity can trigger stress response signaling pathways within the fungus, but the damage inflicted by potent AMPs is often too rapid and extensive to be repaired. plos.org The loss of membrane potential and leakage of cellular contents effectively stops fungal growth and propagation. imrpress.com
Fungal Cell Wall and Membrane Disruption
Differential Activity Based on Microbial Species and Strain Variation
This compound, a peptide isolated from the skin of the frog Hylarana nigrovittata, demonstrates a broad spectrum of antimicrobial activity, yet its efficacy varies significantly across different microbial species. researchgate.net Research has established its inhibitory effects against Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.netmdpi-res.com Specifically, this compound has been shown to inhibit the growth of the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. researchgate.net
The Nigroain family of peptides, to which this compound belongs, generally exhibits potent activity, with reported Minimum Inhibitory Concentrations (MICs) in the range of 9–50 µg/mL for Gram-positive bacteria, 25–110 µg/mL for Gram-negative bacteria, and 2–4 µg/mL for fungi. mdpi-res.com The variation in efficacy is rooted in the fundamental structural differences between microbial cell walls and membranes. For instance, the outer membrane of Gram-negative bacteria like E. coli presents an additional barrier that antimicrobial peptides must overcome, often resulting in higher MIC values compared to Gram-positive bacteria.
While specific data on the strain-dependent activity of this compound is limited, variation within a single microbial species is a well-documented phenomenon in antimicrobial peptide research. nih.gov The genetic and phenotypic diversity among different strains of a species, such as variations in cell surface composition or the expression of efflux pumps, can lead to significant differences in susceptibility to the same antimicrobial agent. nih.gov For example, a related peptide, nigroain-B-MS1, showed differing activity against Staphylococcus aureus (MIC = 4.7 μM) and Nocardia asteroides (MIC = 18.8 μM). mdpi.com This highlights how peptide efficacy can differ even within the same class of bacteria.
| Microorganism | Type | This compound Activity |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | Inhibitory researchgate.net |
| Bacillus subtilis | Gram-positive bacterium | Inhibitory researchgate.net |
| Escherichia coli | Gram-negative bacterium | Inhibitory researchgate.net |
| Candida albicans | Fungus | Inhibitory researchgate.net |
Role of Disulfide Bridges in Modulating Antimicrobial Efficacy and Specificity
The structure and function of many antimicrobial peptides are critically influenced by the presence and configuration of intramolecular disulfide bridges. mdpi.com These covalent bonds between cysteine residues typically impart conformational stability, which can be essential for biological activity. mdpi.com The Nigroain peptide family is characterized by the presence of such disulfide motifs, with Nigroain-K peptides featuring a seven-residue loop formed by a disulfide bridge. researchgate.net
A defining structural feature of this compound is its lack of a C-terminal disulfide bridge that is present in its close analogue, Nigroain-K2. researchgate.net This single structural difference has a profound impact on the peptide's biological activity profile, particularly its specificity. While disulfide bonds can be crucial for the antimicrobial action of some peptides, their absence does not universally lead to inactivation. mdpi.comnih.gov In some cases, the increased flexibility of a linear, disulfide-removed analogue can even enhance antimicrobial specificity. nih.gov
The absence of the C-terminal bridge in this compound is directly correlated with a significant reduction in its hemolytic activity compared to Nigroain-K2. researchgate.net This suggests that the constrained, cyclic structure formed by the C-terminal disulfide bridge in Nigroain-K2 promotes a lytic interaction with eukaryotic cell membranes, such as red blood cells. In contrast, the more flexible structure of this compound appears to favor interaction with microbial membranes over host cell membranes, thereby modulating its specificity and reducing collateral toxicity. This structural difference is a key determinant in the differential activity between these two closely related peptides.
Absence of Host Cell Toxicity Mechanisms in Non-Human Models
A critical attribute for any potential therapeutic agent is high specificity for its target cells and minimal toxicity toward host cells. This compound exhibits a favorable profile in this regard, as demonstrated by its low lytic activity against non-human eukaryotic cells. The primary mechanism of toxicity for many antimicrobial peptides is the disruption of the cell membrane. In the case of this compound, its mechanism of action appears to be selective for microbial membranes.
The most direct evidence for the low host cell toxicity of this compound comes from comparative studies with Nigroain-K2. While Nigroain-K2 shows strong hemolytic activity against rabbit red blood cells, this compound demonstrates markedly less activity. researchgate.net This significant difference is attributed to the absence of the C-terminal disulfide bridge in this compound. researchgate.net This suggests that the structural conformation of this compound is less prone to causing the non-specific membrane disruption that leads to hemolysis, a common measure of host cell toxicity. The low hemolytic activity of other peptides from the same source, such as Nigroain-C-MS1, further supports the observation that members of this peptide family can possess low toxicity to host cells. mdpi.com
| Peptide | Disulfide Bridge Status | Hemolytic Activity (Rabbit Red Blood Cells) |
|---|---|---|
| This compound | Lacks C-terminal disulfide bridge | Much less active researchgate.net |
| Nigroain-K2 | Contains C-terminal disulfide bridge | Strongly active researchgate.net |
Unraveling the Antimicrobial Potential of this compound: A Focus on Structure-Activity Relationship Studies
This compound is an antimicrobial peptide (AMP) that belongs to the nigroain family of peptides, which were first identified in the skin secretion of the black-striped frog, Hylarana nigrovittata. researchgate.net These peptides are part of the frog's innate immune system, providing a first line of defense against a broad range of pathogens. This article delves into the structure-activity relationship (SAR) of this compound, exploring how its chemical structure can be rationally modified to enhance its antimicrobial profile.
Structure Activity Relationship Sar Studies and Rational Design
The development of potent and selective antimicrobial agents necessitates a deep understanding of the relationship between a peptide's structure and its biological activity. For Nigroain-K1, as with many AMPs, SAR studies are crucial for designing analogs with improved therapeutic potential.
Ecological Significance and Evolutionary Context of Nigroain K1
Nigroain-K1 as a Component of Amphibian Chemical Defense
This compound is an integral part of the sophisticated chemical defense system of the Black-striped frog, Rana nigrovittata. mdpi.com Amphibian skin is a crucial organ, not only for respiration and osmoregulation but also as a first line of defense against a myriad of environmental threats, including predators and pathogenic microorganisms. nih.gov The skin's granular glands secrete a diverse cocktail of bioactive peptides, which constitute a potent innate immune barrier. nih.gov
This compound, a member of the broader Nigroain family of peptides, exhibits significant antimicrobial properties. Research has demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity underscores its importance in protecting the frog from opportunistic infections in its environment. The skin of amphibians is constantly exposed to a complex microbial world, and peptides like this compound are vital for maintaining a healthy cutaneous environment and preventing the colonization of harmful microbes. mdpi.comnih.gov
The chemical defense conferred by these peptides is a dynamic and essential adaptation for survival. In Rana nigrovittata, the secretion of this compound and other related peptides provides a pre-emptive defense mechanism, neutralizing potential threats before they can breach the skin and cause systemic infection. capes.gov.br This proactive chemical shield is a testament to the evolutionary pressures that have shaped the intricate defense strategies of amphibians.
Phylogenetic Analysis of Nigroain Family Peptides
The Nigroain family of peptides, to which this compound belongs, is a diverse group of antimicrobial peptides identified from the skin secretions of Rana nigrovittata. capes.gov.br Phylogenetic analysis of this and other amphibian antimicrobial peptide families reveals a pattern of rapid evolution and diversification, likely driven by the constant selective pressures exerted by pathogens. nih.gov
Peptidomic and genomic analyses of Rana nigrovittata have led to the identification of numerous novel AMPs, categorized into several families, including the Nigroains. capes.gov.br Within the Nigroain family, variations in the amino acid sequences of different members, such as Nigroain-B-MS1 and Nigroain-C-MS1, have been observed. mdpi.comoup.com These variations likely result from gene duplication events followed by divergent evolution, allowing for the generation of a broad arsenal (B13267) of defense molecules with potentially different target specificities and activities.
A phylogenetic tree of related peptides would likely show that the Nigroain family forms a distinct clade, with individual members like this compound branching off, reflecting their unique evolutionary trajectory. The analysis of precursor cDNA sequences for these peptides often reveals highly conserved signal and acidic spacer regions, while the mature peptide sequences exhibit significant diversity. capes.gov.br This suggests a modular evolution where the core machinery for peptide synthesis is conserved, but the "business end" of the molecule is subject to rapid change. The study of such peptide families provides valuable insights into the molecular evolution of innate immunity. nih.gov A comparative analysis with a designed peptide showed that Nigroain-B1 had a 35% similarity rate, indicating a distant but traceable evolutionary relationship. researchgate.net
Environmental Factors Influencing Peptide Expression and Diversity
The expression and diversity of amphibian skin peptides, including this compound, are not static but can be influenced by a variety of environmental factors. frontiersin.org These factors can have both immediate and long-term effects on the innate immune defenses of amphibians. nih.govplos.org
Abiotic factors such as temperature, pH, and environmental stressors like shade have been shown to impact the production and bioactivity of antimicrobial peptides. frontiersin.orgnih.gov For instance, changes in the acidity of the larval environment can lead to significant shifts in the skin's microbial community, which in turn can influence the selective pressures on AMP expression. nih.gov Similarly, temperature fluctuations have been documented to trigger changes in the production of certain AMPs. frontiersin.org
The presence of pathogens in the environment is also a potent driver of AMP expression. Exposure to fungi like Batrachochytrium dendrobatidis (Bd), a major cause of amphibian population declines, can stimulate the production of antifungal peptides. mdpi.comfrontiersin.org This adaptive response highlights the crucial role of these peptides in disease resistance. The interplay between the host's genetic makeup, the composition of its skin microbiome, and prevailing environmental conditions ultimately determines the specific repertoire of defense peptides expressed at any given time, showcasing the remarkable plasticity of amphibian chemical defenses. oup.com
Analytical Methodologies for Quantitative and Qualitative Assessment of Nigroain K1
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of synthetic or naturally sourced peptides like Nigroain-K1. jmsronline.com This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase under high pressure, allowing for high-resolution separation. jmsronline.com
In the context of this compound, Reverse-Phase HPLC (RP-HPLC) is the most common modality. The peptide, with its unique amino acid sequence (SLWETIKNAGKGFILNILDKIRCKVAGGCKT), possesses a specific hydrophobicity that dictates its retention time on a nonpolar stationary phase, such as a C18 column. oup.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is typically used to elute the peptide. oup.com
Detailed Research Findings: Research focused on peptides from amphibian skin secretions routinely employs RP-HPLC for initial purification from the crude secretions. oup.com For synthetic this compound, RP-HPLC is crucial for purifying the peptide to a high degree (often >95%) and for subsequent quality control. oup.com The purity is assessed by integrating the area of the this compound peak in the chromatogram and comparing it to the total area of all peaks. Quantification can be achieved by comparing the peak area to that of a known concentration of a standard peptide.
Interactive Data Table: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Value/Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Gradient | 5-65% B over 60 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25°C |
Mass Spectrometry (MS) Techniques for Peptide Identification and Characterization
Mass Spectrometry (MS) is a powerful analytical tool for determining the precise molecular weight and amino acid sequence of peptides like this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov
For the initial identification of this compound from its natural source, a combination of liquid chromatography and mass spectrometry (LC-MS) is often utilized. oup.com The peptide is first separated by HPLC and then directly introduced into the mass spectrometer. Electrospray ionization (ESI) is a common method for generating peptide ions. oup.com
Detailed Research Findings: The identity of this compound has been confirmed using ESI-MS. oup.com The observed molecular mass is compared with the theoretical mass calculated from its amino acid sequence. Further characterization is achieved through tandem mass spectrometry (MS/MS). In this process, the parent ion corresponding to this compound is selected and fragmented, and the resulting fragment ions are analyzed to confirm the amino acid sequence. nih.gov This detailed fragmentation pattern provides unequivocal evidence of the peptide's primary structure. nih.gov
Bioassays for Antimicrobial Potency Evaluation
To determine the biological function of this compound as a potential antimicrobial agent, various bioassays are employed. These assays quantify the peptide's ability to inhibit or kill microbial cells.
Minimum Inhibitory Concentration (MIC) Assays: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com For this compound, this would involve preparing a series of dilutions of the peptide and incubating them with a standardized inoculum of a specific bacterium or fungus in a liquid growth medium. mdpi.com The growth is typically assessed by measuring the optical density of the culture.
Zone of Inhibition Assays: This agar-based method provides a qualitative or semi-quantitative measure of antimicrobial activity. A lawn of the target microorganism is spread on an agar (B569324) plate, and a sterile disk impregnated with a known amount of this compound is placed on the surface. japsonline.com If the peptide is active, a clear zone where microbial growth is inhibited will appear around the disk after incubation. japsonline.com The diameter of this zone is proportional to the antimicrobial potency. japsonline.com
Detailed Research Findings: While specific MIC values for Nigroain-K-SN1 are not extensively reported, studies on closely related peptides from the nigroain family, such as Nigroain-B-MS1, have demonstrated significant antimicrobial activity against Gram-positive bacteria. mdpi.com For instance, Nigroain-B-MS1 showed an MIC of 4.7 µM against Staphylococcus aureus and 18.8 µM against Nocardia asteroides. mdpi.com These findings suggest that this compound would likely be tested against a similar panel of microorganisms.
Interactive Data Table: Example MICs for Nigroain Family Peptides
| Peptide | Microorganism | MIC (µM) |
| Nigroain-B-MS1 | Staphylococcus aureus (ATCC 25923) | 4.7 mdpi.com |
| Nigroain-B-MS1 | Nocardia asteroides (IS 201118) | 18.8 mdpi.com |
| Nigroain-C-MS1 | Nocardia asteroides (IS 201118) | 150 mdpi.com |
Advanced Imaging Techniques for Observing Peptide-Microbe Interactions
Understanding the mechanism by which this compound exerts its antimicrobial effects can be facilitated by advanced imaging techniques. These methods allow for the direct visualization of the peptide's interaction with microbial cells.
Techniques such as confocal laser scanning microscopy (CLSM) and electron microscopy (scanning electron microscopy - SEM, and transmission electron microscopy - TEM) can be employed. For CLSM, this compound could be labeled with a fluorescent dye, and its localization on or within the microbial cell can be observed. SEM and TEM can provide high-resolution images of the morphological changes induced in the microbes upon treatment with the peptide, such as membrane disruption or pore formation.
Synthetic Production of this compound for Research Applications
The limited availability of this compound from its natural source makes synthetic production essential for research purposes. Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides of the size of this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Following the completion of the synthesis, the peptide is cleaved from the resin and deprotected. The crude synthetic peptide is then purified to a high degree using RP-HPLC, and its identity is confirmed by mass spectrometry. oup.com This approach allows for the production of large quantities of pure this compound, enabling detailed structural and functional studies.
Potential Applications in Non Human Biological Systems and Research Tools
Development of Novel Antimicrobial Agents for Agricultural Use
The agricultural sector is in constant need of new strategies to combat plant pathogens that threaten crop yields. Antimicrobial peptides (AMPs) are being investigated as potential biopesticides due to their effectiveness against a wide range of plant pathogens, including bacteria and fungi. nih.gov The development of resistance to conventional pesticides makes natural peptides like Nigroain-K1 an attractive alternative.
While direct studies on the application of this compound against specific plant pathogens are not yet extensively published, its demonstrated antimicrobial properties suggest its potential in this area. nih.gov For instance, other amphibian AMPs have shown efficacy against various phytopathogens. researchgate.net The exploration of this compound's activity against bacteria and fungi that cause diseases in crops could lead to the development of new, effective, and potentially more environmentally friendly treatments for agricultural use. Further research is needed to determine its spectrum of activity against key plant pathogens and its stability and efficacy in field conditions.
Biopreservation Strategies in Food Science (excluding human consumption)
Biopreservation, the use of natural or controlled microbiota or their metabolites to extend the shelf life and safety of food, is a growing area of interest in food science. mdpi.commdpi.com Antimicrobial peptides are considered promising biopreservatives because they can inhibit the growth of spoilage and pathogenic microorganisms. preprints.org Nisin is a well-known example of an AMP widely used in the food industry. mdpi.com
There is no direct research available on the use of this compound for the biopreservation of food products. However, given its antimicrobial nature, it represents a candidate for investigation in this field. Its potential could lie in applications for animal feed or other non-human consumption products where microbial contamination is a concern. The effectiveness of this compound would need to be evaluated in specific food matrices to understand its stability, activity, and interaction with other components. preprints.org
Veterinary Antimicrobial Research (excluding therapeutic administration)
The rise of antibiotic-resistant bacteria is a significant challenge in veterinary medicine. Antimicrobial peptides are being explored as next-generation antimicrobials to combat infections in animals. Research into AMPs could lead to new treatments for a variety of animal diseases.
A study has shown that Nigroain-K-SN1 (this compound) exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both human and veterinary medicine. frontiersin.org This finding is particularly relevant for veterinary research, as MRSA infections can be a serious problem in companion animals and livestock. The minimum inhibitory concentration (MIC) of Nigroain-K-SN1 against MRSA has been reported, highlighting its potential for further investigation as a veterinary antimicrobial.
Table 1: In Vitro Antimicrobial Activity of Nigroain-K-SN1
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (μM) | Reference |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | 9.3 | frontiersin.org |
Further research could explore the broader spectrum of this compound against other significant veterinary pathogens.
Use as a Model Peptide in Membrane Biology Studies
Antimicrobial peptides often exert their effect by interacting with and disrupting the cell membranes of microorganisms. This mechanism of action makes them valuable tools for studying the fundamental principles of membrane biology. The interaction of peptides with lipid bilayers can provide insights into membrane structure, function, and dynamics.
The amphipathic nature of many AMPs allows them to selectively target bacterial membranes over those of mammalian cells. Nigrocin 2, another peptide from Rana nigromaculata, has been shown to adopt an alpha-helical structure that is crucial for its membrane-disrupting activity. researchgate.net While the specific structural and membrane interaction studies for this compound are limited in the available literature, its characteristics as a cationic and likely amphipathic peptide make it a suitable candidate for such research. It could be used as a model to investigate peptide-lipid interactions, membrane permeabilization, and the biophysical basis of antimicrobial activity.
Fundamental Research Probes for Microbial Physiology
Antimicrobial peptides can serve as powerful probes to investigate various aspects of microbial physiology. By observing how microorganisms respond to the stress induced by these peptides, researchers can uncover details about their stress response pathways, membrane repair mechanisms, and the development of resistance.
The specific antimicrobial activity of this compound against pathogens like MRSA suggests it could be used as a research probe to study the unique physiological characteristics of such bacteria. frontiersin.org For example, it could be employed to investigate the mechanisms that MRSA uses to counteract membrane-targeting antimicrobials. Such fundamental research is crucial for understanding bacterial pathogenesis and for the development of new antimicrobial strategies.
Compound Names Mentioned in this Article
Future Directions and Emerging Research Avenues
Elucidation of Host-Specific Regulatory Mechanisms
The mechanisms governing the expression and secretion of Nigroain-K1 in its native host, Hylarana nigrovittata, are largely unknown. Understanding these regulatory pathways is crucial for comprehending its role in the frog's innate immune system. Future research should focus on:
Gene Expression Analysis: Investigating the genetic regulation of this compound production in response to various stimuli, such as microbial challenges or environmental stressors. Studies on other amphibian species have shown that exposure to pathogens can upregulate the expression of antimicrobial peptides (AMPs). researchgate.net It is hypothesized that a similar mechanism exists for this compound.
Precursor Processing: Like many AMPs, this compound is likely synthesized as a larger precursor protein that undergoes post-translational modifications to become active. nih.govoup.com Identifying the enzymes responsible for this cleavage and modification will provide insights into the control of its bioactivity.
Cellular Localization: Determining the specific granular glands in the frog's skin that produce and store this compound. This can be achieved through immunohistochemistry and other imaging techniques.
Exploration of Synergistic Effects with Other Antimicrobial Compounds
The potential for this compound to act in concert with other antimicrobial agents is a significant area of interest. Synergistic interactions can enhance efficacy, broaden the spectrum of activity, and potentially reduce the development of microbial resistance.
Combination with Conventional Antibiotics: Research on brevinin peptides from Hylarana temporalis has demonstrated that combining these AMPs with traditional antibiotics can lead to a significant reduction in the minimum inhibitory concentrations (MICs) of both agents. researchgate.net Similar studies should be conducted with this compound against a panel of clinically relevant bacteria.
Synergy with Other AMPs: The skin secretions of amphibians contain a cocktail of different AMPs. researchgate.net Studies on the frog Odorrana grahami have shown that combinations of its native peptides can result in synergistic antimicrobial and even antiviral effects. researchgate.net Investigating the interactions between this compound and other peptides from Hylarana nigrovittata could reveal potent natural combinations. The combination of different peptides, such as PGLa and magainin 2 from Xenopus laevis, has been shown to result in synergistic antimicrobial effects. nih.gov
Table 1: Potential Synergistic Combinations to Investigate with this compound
| Compound Class | Example Compounds | Rationale |
| Conventional Antibiotics | Ciprofloxacin, Tetracycline, Kanamycin | Potential to lower required dosage and combat resistance. researchgate.net |
| Amphibian AMPs | Brevinins, Temporins, Gaegurins | Mimics the natural peptide cocktail found in frog skin secretions. nih.govresearchgate.net |
| Fungal-derived Peptides | N/A | Exploration of cross-kingdom synergistic interactions. |
Investigation of Environmental Resilience and Stability
For any therapeutic application, the stability of this compound under various physiological and environmental conditions is a critical factor. Its resilience will determine its shelf-life, formulation requirements, and efficacy in different biological environments.
pH and Temperature Stability: The activity of many AMPs is sensitive to changes in pH and temperature. For instance, some temporins from Hylarana guentheri have shown slightly decreased antimicrobial activity in the presence of increased salt concentrations. oup.com Systematic studies are needed to determine the optimal pH and temperature range for this compound activity and to identify conditions that may lead to its degradation.
Proteolytic Degradation: The susceptibility of this compound to proteases found in human serum and at infection sites is a key consideration. oup.com Research should focus on its stability in the presence of these enzymes and on potential modifications to enhance its resistance to degradation. The structural difference between this compound and the more hemolytically active Nigroain-K2, which possesses a C-terminal disulfide bridge that this compound lacks, suggests that structural features play a significant role in peptide stability and function. nih.gov
Advanced Computational Modeling for Peptide Design and Prediction
Computational approaches offer a powerful tool for accelerating the research and development of this compound and its analogs. In silico methods can predict structure-activity relationships and guide the design of peptides with improved properties.
Homology Modeling and Molecular Dynamics: Given the primary sequence of this compound, computational models can predict its three-dimensional structure. Molecular dynamics simulations can then be used to understand its interaction with microbial membranes.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of this compound analogs, QSAR models can be developed to correlate specific physicochemical properties with antimicrobial potency and toxicity. This can guide the design of new peptides with enhanced therapeutic indices.
Bioinformatic Tools for AMP Discovery: Existing bioinformatics databases and prediction tools can be leveraged to analyze the features of this compound and compare them to a vast library of known AMPs, providing insights into its potential mechanisms of action and aiding in the design of novel synthetic analogs. tandfonline.com
Expanding the Discovery of Nigroain-Like Peptides in Diverse Species
The Nigroain family of peptides is not limited to Hylarana nigrovittata. Identifying and characterizing Nigroain-like peptides from a broader range of amphibian species can provide a wealth of information on the structural diversity and evolutionary conservation of this peptide family.
Peptidomic and Genomic Screening: Modern peptidomic and genomic techniques can be applied to the skin secretions and tissues of other frogs, particularly within the Hylarana genus, to identify novel members of the Nigroain family. mdpi.compreprints.org For example, peptides belonging to the nigroain family, such as nigroain-B-MS1 and nigroain-C-MS1, have been identified in Hylarana maosuoensis. mdpi.compreprints.org
Comparative Analysis: A comparative analysis of the sequences and activities of different Nigroain peptides can reveal key amino acid residues and structural motifs that are essential for their antimicrobial and other biological activities. This comparative approach can also shed light on the evolutionary adaptation of these peptides to different ecological niches and pathogen exposures.
Table 2: Known Nigroain Family Peptides and their Source Species
| Peptide | Source Species |
| This compound | Hylarana nigrovittata |
| Nigroain-K2 | Hylarana nigrovittata |
| Nigroain-B-MS1 | Hylarana maosuoensis |
| Nigroain-C-MS1 | Hylarana maosuoensis |
| Nigroain-D-SN1 | Nanorana pleskei |
| Nigroain-K-SN1 | Nanorana pleskei |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
